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Compound of Interest

Compound Name: Methyl p-methoxyhydrocinnamate

Cat. No.: B096258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate. This

document is intended to serve as a valuable resource for researchers and professionals

involved in chemical analysis, quality control, and drug development by presenting detailed

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside the methodologies for their acquisition.

Chemical Structure and Properties
IUPAC Name: Methyl 3-(4-methoxyphenyl)propanoate

Synonyms: Methyl p-methoxyhydrocinnamate, Methyl 4-methoxybenzenepropanoate

CAS Number: 15823-04-8[1]

Molecular Formula: C₁₁H₁₄O₃[1]

Molecular Weight: 194.23 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.
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¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of Methyl p-methoxyhydrocinnamate exhibits distinct signals

corresponding to the different types of protons present in the molecule. The data, typically

recorded in deuterated chloroform (CDCl₃), is summarized below.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.12 d 2H 8.6
Ar-H (ortho to

OCH₃)

6.83 d 2H 8.6
Ar-H (meta to

OCH₃)

3.78 s 3H - Ar-OCH₃

3.66 s 3H - COOCH₃

2.89 t 2H 7.8 -CH₂-Ar

2.60 t 2H 7.8 -CH₂-COO-

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

173.5 C=O (Ester)

158.1 Ar-C (para to CH₂CH₂COOCH₃)

132.8 Ar-C (ipso to CH₂CH₂COOCH₃)

129.8 Ar-C (ortho to OCH₃)

113.9 Ar-C (meta to OCH₃)

55.2 Ar-OCH₃

51.6 COOCH₃

35.5 -CH₂-Ar

29.8 -CH₂-COO-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Strong
C-H stretch (aromatic and

aliphatic)

~1735 Strong C=O stretch (ester)

~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)

~1245 Strong C-O stretch (ester, aryl ether)

~1175 Strong C-O stretch (ester)

~830 Strong p-disubstituted benzene bend

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Relative Intensity Assignment

194 Moderate [M]⁺ (Molecular Ion)

163 Moderate [M - OCH₃]⁺

134 Strong [M - COOCH₃ - H]⁺

121 High
[H₃CO-C₆H₄-CH₂]⁺ (Tropylium

ion)

91 Moderate [C₇H₇]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Methyl p-
methoxyhydrocinnamate is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then

transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, typical

parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of

4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a

relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely

ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry

(GC-MS) system. A small volume (typically 1 µL) of the sample solution is injected into the GC,

which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). The oven

temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The

eluent from the GC column is introduced into the mass spectrometer, which is typically

operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a

range of m/z 40-500.

Visualization of Spectroscopic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Interpretation

Methyl p-methoxyhydrocinnamate

Dissolve in CDCl3 Prepare KBr Pellet Dissolve in Volatile Solvent

NMR Spectrometer FTIR Spectrometer GC-MS System

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl p-
methoxyhydrocinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b096258#spectroscopic-data-of-methyl-p-
methoxyhydrocinnamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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